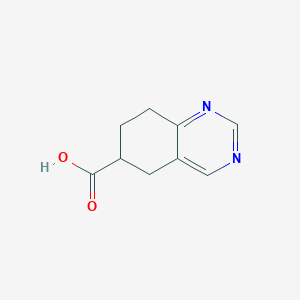

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid

Description

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid (CAS: 731812-28-5) is a bicyclic heterocyclic compound featuring a quinazoline core partially saturated with a carboxylic acid substituent at the 6-position. Quinazoline derivatives are known for their roles as kinase inhibitors, antiviral agents, and intermediates in drug development. The carboxylic acid group enhances solubility and provides a handle for further functionalization via amide or ester formation.

Properties

IUPAC Name |

5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c12-9(13)6-1-2-8-7(3-6)4-10-5-11-8/h4-6H,1-3H2,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTKSVNDNSSNKPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NC=NC=C2CC1C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1369096-46-7 | |

| Record name | 5,6,7,8-tetrahydroquinazoline-6-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Method Overview

One classical approach to prepare carboxylic acid derivatives of tetrahydroquinoline involves the generation of organolithium or organomagnesium intermediates at the 8-position of 5,6,7,8-tetrahydroquinolines, followed by carboxylation with carbon dioxide.

- The 8-lithio- and 8-magnesio- derivatives of 5,6,7,8-tetrahydroquinolines are formed by treating the parent compound with strong bases such as n-butyllithium or Grignard reagents.

- Subsequent reaction with dry carbon dioxide leads to the formation of the corresponding carboxylate intermediates.

- Acidification or esterification yields the 8-carboxylic acid or ester derivatives.

Reaction Scheme and Conditions

| Step | Reagents/Conditions | Product Type |

|---|---|---|

| Formation of 8-lithio derivative | n-BuLi, THF, low temperature (-78 °C) | 8-lithio-5,6,7,8-tetrahydroquinoline |

| Carboxylation | Dry CO₂ gas, -78 °C to room temperature | 8-carboxylate intermediate |

| Work-up | Acidification or esterification | 5,6,7,8-tetrahydroquinoline-8-carboxylic acid or ester |

This method was reported in the 1976 study by RSC Publications, which demonstrated the synthesis of substituted 5,6,7,8-tetrahydroquinoline-8-carboxylic esters and their conversion into amides, nitriles, and thioamides.

Reduction and Functional Group Transformations of Quinolinone Intermediates

Synthesis via 8-Oximino-5,6,7,8-tetrahydroquinoline

Another approach involves the oxidation of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline to quinolinone derivatives, followed by conversion into oximes, reduction, and subsequent functionalization.

- Oxidation of 8-hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline with manganese dioxide in methylene chloride yields 5,6-dihydro-3-methyl-7H-quinolin-8-one.

- This quinolinone is reacted with hydroxylamine hydrochloride under reflux to form the corresponding 8-oximino derivative.

- Reduction of this oxime with nickel-aluminum alloy in alkaline ethanol leads to 8-amino-3-methyl-5,6,7,8-tetrahydroquinoline.

- The amino derivative can be further transformed into various substituted derivatives by reaction with isothiocyanates, followed by hydrolysis to yield thiocarbamoylamino compounds.

Reaction Data Summary

| Step | Reagents/Conditions | Yield (%) | Product |

|---|---|---|---|

| Oxidation | MnO₂, CH₂Cl₂, room temp, 16 h | 70 | 5,6-Dihydro-3-methyl-7H-quinolin-8-one |

| Oxime formation | Hydroxylamine HCl, NaOH, EtOH/H₂O, reflux 2 h | 92 | 3-Methyl-8-oximino-5,6,7,8-tetrahydroquinoline |

| Reduction | Ni-Al alloy, 2N NaOH, EtOH, room temp, 2 h | 85 | 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline hydrochloride |

This multi-step route provides access to amino-substituted tetrahydroquinoline derivatives, which can be precursors for carboxylic acid derivatives by further oxidation or functional group transformations.

Hydrolysis and Decarboxylation of Spirocyclic Precursors

Novel Synthesis via Spiro-Substituted Derivatives

A more recent method involves the synthesis of spiro-substituted derivatives of tetrahydroquinazoline carboxylic acids through the reaction of 6-dialkylamino-1,3-dimethyl-5-formyluracils with Meldrum's acid in acetonitrile.

- The reaction proceeds via the tert-amino effect mechanism without releasing Knoevenagel condensation products.

- Subsequent hydrolysis and decarboxylation of these spirocyclic intermediates yield the target tetrahydroquinazoline-6-carboxylic acids.

Reaction Highlights

| Step | Reagents/Conditions | Outcome |

|---|---|---|

| Spirocyclic derivative formation | 6-Dialkylamino-1,3-dimethyl-5-formyluracils + Meldrum's acid, reflux in acetonitrile | Spiro-substituted intermediates |

| Hydrolysis and decarboxylation | Acidic or basic hydrolysis, heating | 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid |

This method was reported in 2022 and represents an effective synthetic route to previously undescribed tetrahydroquinazoline carboxylic acids with potential for structural diversity.

Summary Table of Preparation Methods

| Method No. | Starting Material | Key Reagents/Conditions | Key Intermediate/Product | Advantages | Limitations |

|---|---|---|---|---|---|

| 1 | 5,6,7,8-Tetrahydroquinoline | n-BuLi or Grignard reagent, CO₂, acid work-up | 5,6,7,8-Tetrahydroquinoline-8-carboxylic acid or esters | Direct carboxylation, versatile for derivatives | Requires low temperature and inert atmosphere |

| 2 | 8-Hydroxy-3-methyl-5,6,7,8-tetrahydroquinoline | MnO₂ oxidation, hydroxylamine, Ni-Al reduction | 8-Amino-3-methyl-5,6,7,8-tetrahydroquinoline derivatives | Access to amino derivatives, useful for further functionalization | Multi-step, moderate yields |

| 3 | 6-Dialkylamino-1,3-dimethyl-5-formyluracils | Meldrum's acid, acetonitrile, hydrolysis | Spirocyclic intermediates to tetrahydroquinazoline carboxylic acids | Novel, efficient, potential for diverse analogs | Requires specific uracil derivatives |

Research Findings and Considerations

- The lithiation/carboxylation method (Method 1) remains a classical and reliable approach for synthesizing 5,6,7,8-tetrahydroquinoline carboxylic acids, allowing further functional group transformations such as amide and nitrile formation.

- The reduction of quinolinone oximes (Method 2) provides access to amino-substituted tetrahydroquinolines, which are valuable intermediates for further derivatization, including the preparation of thiocarbamoylamino compounds.

- The spirocyclic intermediate route (Method 3) represents a modern synthetic strategy enabling the preparation of novel tetrahydroquinazoline carboxylic acids with potential biological relevance, expanding the chemical space of these compounds.

Chemical Reactions Analysis

Types of Reactions

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinazoline derivatives.

Reduction: Reduction reactions can further hydrogenate the quinazoline ring.

Substitution: The carboxylic acid group can participate in substitution reactions to form esters, amides, and other derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Hydrogenation can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Reagents such as alcohols, amines, and acyl chlorides are used under acidic or basic conditions.

Major Products Formed

The major products formed from these reactions include various quinazoline derivatives, esters, amides, and other functionalized compounds that retain the core tetrahydroquinazoline structure.

Scientific Research Applications

While "5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid" is closely related, the primary focus of the search results is on "5-amino-5,6,7,8-tetrahydroquinoline-2-carboxylic acids" and their derivatives. The information below reflects this focus, as well as information on carboxylic acids generally.

5-Amino-5,6,7,8-tetrahydroquinoline-2-carboxylic Acids

Use:

- Treatment and prevention of cardiovascular and cardiopulmonary disorders .

- Production of medicaments for the treatment and/or prevention of diseases, especially cardiovascular and cardiopulmonary disorders .

Background:

- These compounds act as activators of soluble guanylate cyclase (sGC) .

- They are designed to have improved selectivity of pulmonary action, making them suitable for treating pulmonary hypertension and its secondary forms .

- They can be combined with standard pulmonary arterial hypertension (PAH) therapy and basic therapeutics for secondary forms of pulmonary hypertension .

Carboxylic Acids

General Information:

- Carboxylic acids are organic acids characterized by the presence of a carboxyl group (-C(=O)-OH) attached to an R-group .

- The acidity of carboxylic acids is a key chemical characteristic .

Applications of Carboxylic Acid Derivatives:

Reactions of Carboxylic Acids:

- Deprotonation: Carboxylic acids can be deprotonated to form carboxylate anions, which are resonance stabilized .

- Reduction: Can be reduced to alcohols through hydrogenation or by using hydride transferring agents like lithium aluminum hydride. Strong alkyl transferring agents can reduce carboxylic acids to ketones .

- Conversion to Acyl Halides: The hydroxyl group on carboxylic acids can be replaced with a chlorine atom using thionyl chloride to produce acyl chlorides .

Mechanism of Action

The mechanism of action of 5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown high binding affinity towards enzymes such as dihydrofolate reductase, pantothenate kinase, and FAD-containing oxidoreductase . These interactions can inhibit the activity of these enzymes, leading to potential therapeutic effects against diseases like tuberculosis and diabetes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following compounds share structural similarities with 5,6,7,8-tetrahydroquinazoline-6-carboxylic acid, differing in ring saturation, substituents, or heteroatom arrangement. Key distinctions in molecular properties, synthesis, and applications are summarized below.

Table 1: Structural and Molecular Comparisons

Structural and Functional Differences

- This difference influences electronic properties and binding interactions in biological systems . Substitutions like chlorine (e.g., 2-chloro derivative) or cyclopropyl groups (e.g., 2-cyclopropyl analog) alter steric and electronic profiles, impacting reactivity and target selectivity .

- Synthesis Routes: Quinazoline derivatives often require condensation of anthranilic acid derivatives with aldehydes or ketones, followed by hydrogenation for saturation . Quinoline analogs, such as 5,6,7,8-tetrahydroquinoline-6-carboxylic acid, are synthesized via Skraup or Doebner-von Miller reactions, with post-functionalization for carboxylation . Naphthalene-based analogs (e.g., 5,6,7,8-tetrahydro-2-naphthalenecarboxylic acid) are typically derived from catalytic hydrogenation of naphthoic acids .

Biological Activity

5,6,7,8-Tetrahydroquinazoline-6-carboxylic acid is a bicyclic compound belonging to the quinazoline family. This compound has garnered attention due to its diverse biological activities, including potential applications in cancer treatment and other therapeutic areas. The following sections provide a detailed examination of its biological activity, mechanisms of action, and relevant research findings.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer activity . This compound has been studied for its ability to inhibit cell proliferation and induce apoptosis in various cancer cell lines. For example:

- Microtubule Depolymerization : Compounds derived from this structure have shown potent microtubule depolymerization effects. In studies involving MDA-MB-435 cancer cells, specific derivatives demonstrated an EC50 value of 19 nM for antiproliferative effects .

- Inhibition of Tubulin Assembly : Certain derivatives inhibited tubulin assembly more effectively than established lead compounds. For instance, some compounds achieved up to 99% inhibition of colchicine binding to tubulin .

Other Biological Activities

In addition to anticancer properties, this compound has been reported to exhibit a variety of other biological activities:

- Antimicrobial Activity : Studies suggest that this compound may possess antibacterial and antifungal properties.

- Anti-inflammatory Effects : Quinazoline derivatives have been linked to anti-inflammatory activities through their interaction with specific biological targets.

- Anticonvulsant Activity : Some research indicates potential anticonvulsant effects, although further studies are needed to elucidate the mechanisms involved.

The mechanisms underlying the biological activity of this compound involve its interaction with various molecular targets:

- Cellular Pathways : This compound influences multiple biochemical pathways that lead to changes in cellular processes such as apoptosis and inflammation. It interacts with proteins involved in microtubule dynamics and cell cycle regulation .

- Receptor Interactions : Quinazoline derivatives have been reported to act on different receptors, potentially modulating their activity and leading to therapeutic effects in conditions like cancer and inflammation .

Summary of Biological Activities

Case Study 1: Anticancer Efficacy

A study investigated the antiproliferative effects of a series of tetrahydroquinazoline derivatives on human cancer cell lines. The results indicated that certain compounds led to significant reductions in cell viability at low concentrations (EC50 values as low as 19 nM). The study emphasized the importance of structural modifications in enhancing biological activity .

Case Study 2: Microtubule Interaction

In another research effort focused on the mechanism of action, compounds derived from this compound were evaluated for their ability to inhibit tubulin assembly. The findings demonstrated that these compounds could effectively disrupt microtubule formation, which is critical for cell division and proliferation in cancer cells .

Q & A

Basic: What are the recommended synthetic routes and purification methods for 5,6,7,8-tetrahydroquinazoline-6-carboxylic acid?

Methodological Answer:

The synthesis typically involves cyclization of substituted quinazoline precursors under acidic or catalytic conditions. For example, acid-catalyzed cyclization of 6-aminotetrahydroquinoline derivatives with carboxylic acid equivalents can yield the target compound . Purification often employs recrystallization using polar solvents (e.g., ethanol/water mixtures) or reverse-phase HPLC to isolate the hydrochloride salt form, which is common in research settings . Structural confirmation via H/C NMR and mass spectrometry is critical to verify purity (>95%) and regiochemistry.

Advanced: How does this compound interact with dihydrofolate reductase (DHFR) in mechanistic studies?

Methodological Answer:

This compound acts as a competitive inhibitor of DHFR by mimicking the tetrahydropterin structure, as observed in X-ray co-crystallography studies . Advanced research involves:

- Enzyme Kinetics : Determine values using spectrophotometric assays monitoring NADPH oxidation at 340 nm.

- Structural Analysis : Perform molecular docking or cryo-EM to map binding interactions, particularly with conserved active-site residues (e.g., Asp27 in Pneumocystis carinii DHFR) .

- Cellular Assays : Evaluate antifolate activity in DHFR-dependent cell lines (e.g., Lactobacillus casei) by measuring growth inhibition IC values in folate-deficient media.

Basic: What analytical techniques are essential for characterizing this compound?

Methodological Answer:

- Spectroscopy : H/C NMR (in DO or DMSO-d) to confirm proton environments and carboxylate resonance. IR spectroscopy identifies carboxylic acid C=O stretches (~1700 cm) .

- Mass Spectrometry : High-resolution ESI-MS for molecular ion validation (e.g., [M+H] at m/z 221.1).

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding networks, as demonstrated for related tetrahydroquinazoline derivatives .

Advanced: How can researchers investigate the compound’s pharmacological effects in vivo?

Methodological Answer:

- Animal Models : Administer the compound (e.g., intraperitoneal injection at 10–50 mg/kg) in rodent models of folate deficiency or microbial infection (e.g., P. carinii), monitoring hematological parameters and pathogen load .

- Metabolic Tracing : Use C-labeled analogs to track incorporation into thymidylate or purine biosynthesis pathways via LC-MS/MS.

- Toxicity Profiling : Assess hepatorenal function (ALT, creatinine) and histopathology to differentiate therapeutic efficacy from off-target effects.

Data Contradictions: How should researchers address discrepancies in reported bioactivity data for this compound?

Methodological Answer:

- Purity Validation : Reanalyze batches via HPLC (C18 column, 0.1% TFA/ACN gradient) to rule out impurities influencing bioactivity .

- Assay Standardization : Compare results across multiple assays (e.g., enzyme inhibition vs. cell viability) and control for variables like pH, temperature, and cofactor availability.

- Stereochemical Considerations : Verify enantiomeric purity (e.g., chiral HPLC) since 6R/6S diastereomers may exhibit divergent binding affinities .

Safety and Handling: What protocols ensure safe laboratory use of this compound?

Methodological Answer:

- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Handle in a fume hood due to potential respiratory irritation .

- Waste Disposal : Neutralize acidic residues with sodium bicarbonate before sealing in hazardous waste containers.

- Storage : Store anhydrous forms at –20°C under nitrogen to prevent hydrolysis; aqueous solutions should be used within 24 hours .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.